molecular formula C28H33N5O7 B10847693 cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH

cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH

Cat. No.: B10847693
M. Wt: 551.6 g/mol
InChI Key: VNZCTJLIVONUDE-HOJIFOFPSA-N
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Preparation Methods

The synthesis of Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH typically involves solid-phase peptide synthesis (SPPS). The key steps include:

Chemical Reactions Analysis

Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH exerts its effects primarily through interaction with opioid receptors. The compound binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects . The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those activated by natural opioid peptides .

Comparison with Similar Compounds

Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is unique due to its dicarba structure, which enhances its stability and activity compared to other cyclic enkephalin peptides. Similar compounds include:

These compounds share structural similarities but differ in their specific amino acid residues and resulting biological activities.

Properties

Molecular Formula

C28H33N5O7

Molecular Weight

551.6 g/mol

IUPAC Name

(5S,8R,10Z,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-benzyl-3,6,14-trioxo-1,4,7-triazacyclotetradec-10-ene-8-carboxylic acid

InChI

InChI=1S/C28H33N5O7/c29-20(14-18-10-12-19(34)13-11-18)25(36)32-21-8-4-5-9-22(28(39)40)33-27(38)23(15-17-6-2-1-3-7-17)31-24(35)16-30-26(21)37/h1-7,10-13,20-23,34H,8-9,14-16,29H2,(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)/b5-4-/t20-,21+,22+,23-/m0/s1

InChI Key

VNZCTJLIVONUDE-HOJIFOFPSA-N

Isomeric SMILES

C1/C=C\C[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]1NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C=CCC(NC(=O)C(NC(=O)CNC(=O)C1NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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